4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a molecular formula of C27H27N3O3S2 and a molecular weight of 505.7 g/mol. This compound features a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of 4-tert-butylanisole with appropriate reagents to introduce the benzothiazole and benzamide functionalities . The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylanisole: A simpler compound with a similar tert-butyl and methoxy substitution pattern.
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Shares the benzamide and thiazole functionalities.
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Contains a tert-butylphenyl group and is used in similar applications.
Uniqueness
4-TERT-BUTYL-N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its specific substitution pattern and functional groups provide distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-27(2,3)18-7-5-17(6-8-18)25(32)29-20-11-14-22-23(15-20)35-26(30-22)34-16-24(31)28-19-9-12-21(33-4)13-10-19/h5-15H,16H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
MIUXIIRWFJOADW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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